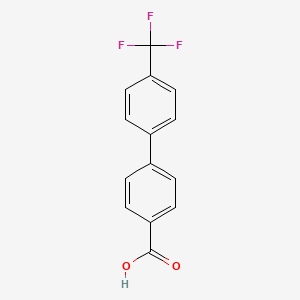

4'-Trifluoromethyl-biphenyl-4-carboxylic acid

概述

描述

4’-Trifluoromethyl-biphenyl-4-carboxylic acid is an organic compound with the molecular formula C14H9F3O2 It is known for its unique chemical structure, which includes a trifluoromethyl group attached to a biphenyl core

准备方法

Synthetic Routes and Reaction Conditions: The synthesis of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely used method for forming carbon-carbon bonds between aryl halides and boronic acids. The general reaction conditions include the use of a palladium catalyst, a base such as potassium carbonate, and a solvent like toluene or ethanol. The reaction is carried out under an inert atmosphere, usually nitrogen or argon, at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems helps in scaling up the production while maintaining consistency and efficiency .

化学反应分析

Types of Reactions: 4’-Trifluoromethyl-biphenyl-4-carboxylic acid undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Substitution: Electrophilic aromatic substitution reactions often use reagents like halogens (chlorine, bromine) or nitrating agents (nitric acid).

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while reduction can produce alcohols or aldehydes .

科学研究应用

Medicinal Chemistry

4'-Trifluoromethyl-biphenyl-4-carboxylic acid has been explored for its potential therapeutic properties:

- Antimicrobial Activity : Research indicates that derivatives exhibit activity against pathogens like Mycobacterium tuberculosis. This suggests potential for developing new antimicrobial agents.

- Anticancer Properties : Studies have shown that similar compounds can induce apoptosis in cancer cell lines such as MCF-7 breast cancer cells. The mechanism involves activation of pro-apoptotic factors while inhibiting anti-apoptotic proteins.

Organic Synthesis

The compound serves as a versatile building block in organic synthesis:

- Synthesis of Functionalized Biphenyls : It is utilized to create novel biphenyl derivatives with enhanced biological activities. This versatility has been demonstrated in various synthetic methodologies.

- Precursor for Specialty Chemicals : It can be employed as a precursor in the synthesis of advanced materials and specialty chemicals, highlighting its importance in industrial applications.

Case Study 1: Anticancer Activity Assessment

A study investigated the anticancer effects of this compound derivatives on various cancer cell lines. The findings indicated significant cytotoxicity, with mechanisms involving apoptosis through modulation of key signaling pathways such as NF-kB and MAPK .

Case Study 2: Synthesis and Characterization

In a project focused on synthesizing functionalized biphenyls, researchers successfully used this compound as an intermediate. The resulting compounds demonstrated improved biological activities, showcasing the compound's utility in drug development.

作用机制

The mechanism of action of 4’-Trifluoromethyl-biphenyl-4-carboxylic acid involves its interaction with specific molecular targets and pathways. As a hypolipidemic agent, it is believed to modulate lipid metabolism by influencing enzymes and receptors involved in cholesterol and triglyceride synthesis and breakdown. The exact molecular targets and pathways are still under investigation, but it is known to cause significant reductions in serum cholesterol and triglyceride levels in animal models .

相似化合物的比较

- 4’-Trifluoromethyl-biphenyl-2-carboxylic acid

- 3-(Trifluoromethyl)benzoic acid

- 4-(Trifluoromethyl)benzoic acid

Comparison: 4’-Trifluoromethyl-biphenyl-4-carboxylic acid is unique due to its specific substitution pattern on the biphenyl core. This structural feature imparts distinct chemical and biological properties compared to similar compounds. For instance, the position of the trifluoromethyl group can significantly influence the compound’s reactivity and interaction with biological targets .

生物活性

4'-Trifluoromethyl-biphenyl-4-carboxylic acid is an aromatic compound characterized by a trifluoromethyl group attached to a biphenyl structure. Its unique properties, particularly its lipophilicity, enhance its biological activity, making it a subject of interest in medicinal chemistry. This article reviews the biological activity of this compound, focusing on its biochemical properties, mechanisms of action, and potential therapeutic applications.

- Molecular Formula: C14H9F3O2

- Molecular Weight: 266.22 g/mol

- Structure: The presence of the trifluoromethyl group significantly influences the compound's interaction with biological targets.

This compound has demonstrated several important biochemical activities:

Hypolipidemic Activity

- Mechanism: The compound acts as a hypolipidemic agent, effectively reducing serum cholesterol and triglyceride levels in various animal models. It enhances the activity of lipoprotein lipase, promoting the hydrolysis of triglycerides into free fatty acids and glycerol while inhibiting acetyl-CoA carboxylase, which reduces fatty acid synthesis.

Cellular Effects

- Gene Modulation: It influences lipid metabolism-related cell signaling pathways, altering gene expression associated with lipid synthesis and degradation. This modulation leads to improved cellular lipid homeostasis.

Toxicity Profile

- Dosage Effects: At lower doses, the compound effectively reduces lipid levels without significant adverse effects. However, higher doses may lead to liver damage and gastrointestinal disturbances.

The biological activity of this compound is mediated through several mechanisms:

Enzyme Interactions

- The compound interacts with key enzymes in lipid metabolism, enhancing their activity and promoting triglyceride breakdown. It also affects metabolic pathways related to lipid synthesis and degradation, leading to improved lipid profiles in treated subjects.

Subcellular Localization

- Within cells, this compound is primarily localized in the cytoplasm and lipid droplets, where it interacts with enzymes involved in lipid metabolism. Its lipophilic nature allows it to accumulate in lipid-rich environments.

Case Studies and Research Findings

| Study | Findings |

|---|---|

| Animal Model Study | Demonstrated significant reduction in serum cholesterol and triglyceride levels with minimal toxicity at lower doses. |

| Cell Signaling Study | Found that the compound modulates gene expression related to lipid metabolism, impacting overall cellular function. |

| Long-term Efficacy Study | Showed that hypolipidemic effects are maintained over extended periods despite slight degradation under prolonged light exposure. |

Potential Therapeutic Applications

Given its biological activities, this compound holds promise for various therapeutic applications:

- Hyperlipidemia Therapy: Its ability to lower cholesterol and triglycerides positions it as a potential treatment for hyperlipidemia.

- Anti-inflammatory Applications: Preliminary studies suggest that it may also exhibit anti-inflammatory properties due to its interactions with cellular signaling pathways.

常见问题

Basic Research Questions

Q. What are the standard synthetic routes for preparing 4'-trifluoromethyl-biphenyl-4-carboxylic acid, and how do traditional methods compare with computational-aided approaches?

The synthesis of this compound typically involves cross-coupling reactions (e.g., Suzuki-Miyaura) between halogenated benzoic acid derivatives and trifluoromethyl-substituted aryl boronic acids. Traditional methods rely on iterative optimization of catalysts (e.g., Pd-based), solvents, and temperatures . Computational approaches, such as quantum chemical reaction path searches, can predict optimal conditions (e.g., transition states, solvent effects) to reduce trial-and-error experimentation. For example, ICReDD integrates computational modeling with experimental validation to accelerate reaction design .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

Key characterization methods include:

- NMR : For confirming the biphenyl backbone and trifluoromethyl group positioning (¹H, ¹³C, and ¹⁹F NMR).

- HPLC : To assess purity (>98% by HPLC is typical for research-grade material) .

- Mass Spectrometry (MS) : For molecular weight verification (e.g., ESI-MS or MALDI-TOF).

- Melting Point Analysis : Literature values range from 220–225°C, though discrepancies may arise due to polymorphic forms .

Q. What safety protocols are recommended for handling this compound in laboratory settings?

- PPE : Use chemical-resistant gloves (e.g., nitrile), full-body lab coats, and safety goggles .

- Respiratory Protection : For powder handling, use P95 (US) or P1 (EU) respirators; higher exposure requires OV/AG/P99 filters .

- Ventilation : Work in a fume hood to prevent inhalation of particulates.

- Waste Disposal : Avoid drainage systems; collect waste in sealed containers for incineration .

Q. How stable is this compound under typical storage conditions, and what degradation products might form?

The compound is stable at room temperature when stored in airtight containers away from light and moisture. No hazardous decomposition products are reported, but prolonged exposure to high temperatures (>200°C) may release trifluoromethyl radicals or biphenyl derivatives .

Advanced Research Questions

Q. How can factorial design optimize the synthesis of this compound?

Factorial design enables systematic variation of parameters (e.g., catalyst loading, solvent polarity, reaction time) to identify critical factors. For example:

Q. How should researchers address contradictions in reported physicochemical data (e.g., solubility, melting points)?

- Melting Point Discrepancies : Use differential scanning calorimetry (DSC) to confirm polymorphic forms. Literature values (220–225°C) may vary due to impurities or crystallization solvents .

- Solubility : Conduct systematic studies in aprotic solvents (e.g., DMSO, DMF) using UV-Vis spectroscopy or gravimetric analysis. Note that trifluoromethyl groups reduce aqueous solubility .

Q. What computational strategies are effective in predicting the reactivity of this compound in catalytic systems?

- Density Functional Theory (DFT) : Models electron distribution to predict sites for electrophilic substitution or cross-coupling.

- Molecular Dynamics (MD) : Simulates solvent interactions to optimize reaction media.

- Machine Learning (ML) : Trains on existing biphenyl-carboxylic acid reaction datasets to forecast yields under novel conditions .

Q. How can structural analogs of this compound be designed to study structure-activity relationships (SAR)?

- Substituent Modification : Replace the trifluoromethyl group with -Cl, -Br, or -OCH₃ to assess electronic effects on acidity (pKa) .

- Backbone Alteration : Synthesize pyridine or thiazole analogs (e.g., 4-phenyl-1,3-thiazole-2-carboxylic acid) to study ring rigidity impacts on bioactivity .

Q. What methodologies are recommended for assessing toxicity when limited data is available?

- In Silico Prediction : Tools like ProTox-II estimate acute toxicity and carcinogenicity based on structural fingerprints .

- In Vitro Assays : Use HepG2 or HEK293 cell lines to measure IC₅₀ values for preliminary cytotoxicity screening .

Q. Methodological Considerations

- Data Validation : Cross-reference NIST databases for authoritative physicochemical data .

- Reproducibility : Document reaction conditions rigorously (e.g., humidity, stirring rate) to mitigate batch-to-batch variability .

- Ethical Compliance : Adhere to institutional guidelines for hazardous waste management and occupational exposure limits .

属性

IUPAC Name |

4-[4-(trifluoromethyl)phenyl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H9F3O2/c15-14(16,17)12-7-5-10(6-8-12)9-1-3-11(4-2-9)13(18)19/h1-8H,(H,18,19) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JXOFQKVEGRNGLD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=CC=C1C2=CC=C(C=C2)C(F)(F)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H9F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00382237 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

266.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

195457-71-7 | |

| Record name | 4'-(Trifluoromethyl)[1,1'-biphenyl]-4-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00382237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4'-(Trifluoromethyl)-[1,1'-biphenyl]-4-carboxylic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。